An In-Depth Technical Guide to 5-Fluoro-2-hydroxypyrimidine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Fluoro-2-hydroxypyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-hydroxypyrimidine, also known as 5-Fluoro-2(1H)-pyrimidone, is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug development.[1][2] Its structural similarity to endogenous nucleobases allows it to function as an antimetabolite, interfering with nucleic acid synthesis.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and key applications of 5-Fluoro-2-hydroxypyrimidine, with a particular focus on its role as a prodrug for the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU).
Physicochemical Properties
The fundamental chemical and physical properties of 5-Fluoro-2-hydroxypyrimidine are summarized in the table below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃FN₂O | [3] |
| Molecular Weight | 114.08 g/mol | |
| CAS Number | 2022-78-8 | [3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 170-174 °C | |
| Solubility | Soluble in polar organic solvents | [2] |
| pKa | 7.39 ± 0.10 (Predicted) | N/A |
| Density | 1.46 g/cm³ | [4] |
Tautomerism: A Key Chemical Feature
A critical aspect of the chemistry of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium between the hydroxy (enol) and oxo (keto) forms. In the case of 5-Fluoro-2-hydroxypyrimidine, this equilibrium lies between 5-fluoro-2-pyrimidinol and 5-fluoro-2(1H)-pyrimidinone.
Caption: Tautomeric equilibrium of 5-Fluoro-2-hydroxypyrimidine.
Theoretical studies suggest that for 2-hydroxypyrimidine in the gas phase or weakly polar environments, the hydroxy form is predominant.[5] However, in polar solvents, the equilibrium is expected to shift significantly towards the more stable oxo form.[5] This tautomerism is crucial as it influences the molecule's hydrogen bonding capabilities, solubility, and interactions with biological targets.
Synthesis of 5-Fluoro-2-hydroxypyrimidine
A common synthetic route to 5-Fluoro-2-hydroxypyrimidine involves a two-step process starting from 2,4-dichloro-5-fluoropyrimidine. This method is advantageous due to its relatively simple procedures and accessible starting materials.[1]
Caption: Synthetic pathway to 5-Fluoro-2-hydroxypyrimidine.
Experimental Protocol: Synthesis from 2,4-Dichloro-5-fluoropyrimidine
The following protocol is based on the general method described in patent literature and serves as a guide for laboratory synthesis.[1]
Step 1: Selective Reduction of 2,4-Dichloro-5-fluoropyrimidine to 2-Chloro-5-fluoropyrimidine
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In a suitable reaction vessel, dissolve 2,4-dichloro-5-fluoropyrimidine in an appropriate protic solvent.
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Add a reducing agent. This can be a metal powder for a metal reduction or a catalyst for hydrogenolysis (e.g., Palladium on carbon) under a hydrogen atmosphere.
-
The reaction temperature is maintained between room temperature and the boiling point of the solvent.
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Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
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Upon completion, the catalyst or excess metal is removed by filtration.
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The solvent is removed under reduced pressure to yield crude 2-chloro-5-fluoropyrimidine, which can be purified by distillation or used directly in the next step.
Step 2: Hydrolysis of 2-Chloro-5-fluoropyrimidine to 5-Fluoro-2-hydroxypyrimidine
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The crude or purified 2-chloro-5-fluoropyrimidine is subjected to hydrolysis.
-
For acidic hydrolysis, the compound is heated in an aqueous acidic solution.
-
For alkaline hydrolysis, the compound is treated with an aqueous solution of a base.
-
The reaction mixture is heated to facilitate the hydrolysis.
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After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried to afford 5-Fluoro-2-hydroxypyrimidine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrimidine ring. The chemical shifts and coupling constants will be influenced by the electronegative fluorine and oxygen atoms. The proton at the 6-position is expected to be a doublet due to coupling with the fluorine atom. The N-H protons of the oxo-tautomer would likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four carbon atoms in the pyrimidine ring. The carbon atom bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant. The chemical shifts will be indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Fluoro-2-hydroxypyrimidine is expected to exhibit characteristic absorption bands for its functional groups.
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amide group in the oxo-tautomer.
-
C=O stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration.
-
C-F stretching: An absorption band in the region of 1000-1200 cm⁻¹ can be attributed to the C-F bond stretching.
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Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region are expected for the aromatic ring vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of 5-Fluoro-2-hydroxypyrimidine (114.08).
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Fragmentation Pattern: Common fragmentation pathways for pyrimidine derivatives may include the loss of small neutral molecules like CO, HCN, or radicals. The presence of fluorine will also influence the fragmentation pattern.
Application in Drug Development: A Prodrug of 5-Fluorouracil
The primary application of 5-Fluoro-2-hydroxypyrimidine in drug development is its role as an oral prodrug of 5-Fluorouracil (5-FU).[6][7] 5-FU is a cornerstone of chemotherapy for various cancers, but its oral administration is hampered by erratic bioavailability due to degradation in the gastrointestinal tract.[6]
5-Fluoro-2-hydroxypyrimidine is designed to be absorbed intact from the gastrointestinal tract and then converted to the active drug, 5-FU, primarily in the liver. This conversion is catalyzed by the enzyme hepatic aldehyde oxidase.[6][7]
Caption: Biochemical activation of 5-Fluoro-2-hydroxypyrimidine to 5-Fluorouracil.
This prodrug strategy offers several potential advantages:
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Improved Bioavailability: Bypassing gastrointestinal degradation leads to more consistent and predictable plasma concentrations of 5-FU.[6]
-
Sustained Release: The enzymatic conversion provides a more sustained release of the active drug, potentially mimicking the effects of continuous infusion of 5-FU.[6]
-
Reduced Gastrointestinal Toxicity: By avoiding high concentrations of 5-FU in the gut, some of the associated gastrointestinal side effects may be mitigated.
Once converted to 5-FU, the drug exerts its cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA, ultimately leading to cell death in rapidly dividing cancer cells.
Safety and Handling
5-Fluoro-2-hydroxypyrimidine is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
GHS Hazard Classification: Acute toxicity, Oral (Category 4); Skin irritation (Category 2); Serious eye damage (Category 1); Specific target organ toxicity – single exposure (Category 3).
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
5-Fluoro-2-hydroxypyrimidine is a molecule with significant potential in the field of medicinal chemistry. Its well-defined chemical properties, coupled with its role as a bioactivatable prodrug of 5-Fluorouracil, make it an important subject of study for the development of improved cancer chemotherapeutics. A thorough understanding of its synthesis, reactivity, and metabolic activation is essential for researchers and scientists working to harness its therapeutic potential.
References
- Google Patents. (n.d.). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
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PubMed. (1995). 5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-FLUORO-2-HYDROXYPYRIMIDINE | CAS#:2022-78-8. Retrieved from [Link]
-
PubMed. (2005). Oxo-hydroxy tautomerism of 5-fluorouracil: water-assisted proton transfer. Retrieved from [Link]
-
ACS Publications. (1992). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. Retrieved from [Link]
Sources
- 1. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]
- 2. CAS 2022-78-8: 5-Fluoro-2(1H)-pyrimidinone | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. 5-FLUORO-2-HYDROXYPYRIMIDINE | CAS#:2022-78-8 | Chemsrc [chemsrc.com]
